4-[2-(Dimethylamino)ethoxy]benzonitrile
Overview
Description
The compound 4-[2-(Dimethylamino)ethoxy]benzonitrile, closely related to 4-(dimethylamino)benzonitrile (DMABN), is a molecule of interest in the field of organic chemistry due to its intriguing properties and potential applications. DMABN and its derivatives are known for their unique fluorescence characteristics and the ability to undergo intramolecular charge transfer (ICT) .
Synthesis Analysis
The synthesis of compounds related to 4-[2-(Dimethylamino)ethoxy]benzonitrile, such as an azine derivative of DMABN, has been achieved using microwave irradiation techniques. This method has proven to be an efficient way to create complex organic molecules with a high degree of purity and structural specificity . The synthesis process is characterized by the formation of specific bonds and functional groups that contribute to the molecule's overall properties.
Molecular Structure Analysis
The molecular structure of DMABN derivatives has been extensively studied using techniques such as single crystal X-ray diffraction. These studies have revealed that the compound crystallizes in the monoclinic space group and exhibits both intermolecular and intramolecular hydrogen bonding interactions, which are crucial for the stability and properties of the crystal . The detailed crystallographic data, including lattice parameters and unit cell dimensions, provide a comprehensive understanding of the molecular conformation and arrangement in the solid state.
Chemical Reactions Analysis
DMABN and its derivatives are known to participate in various chemical reactions, particularly those involving electron transfer. The fluorescence excitation spectra of DMABN indicate that the molecule undergoes efficient non-radiative decay, which is attributed to rapid ICT in the isolated molecule . This behavior is significant in understanding the reactivity and interaction of the molecule with other chemical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of DMABN derivatives are influenced by their molecular structure and the environment in which they are placed. For instance, the fluorescence spectra of DMABN in a mixture of supercritical CO2 and methanol show that the ICT state can be stabilized by the addition of methanol, which affects the local composition around the DMABN molecule . The spectral shifts observed in these experiments are analyzed using Onsager reaction field theory, demonstrating the sensitivity of DMABN's electronic properties to its solvation environment.
Scientific Research Applications
Dual Fluorescence Mechanism
4-(N,N-Dimethylamino)benzonitrile (DMABN) serves as an archetypal system for studying dual fluorescence. First-principles simulations have been used to explore the early events in its relaxation dynamics following photoexcitation, particularly focusing on internal conversion processes and skeletal deformation modes (Kochman et al., 2015).
Photolysis in Polymer Medium
The photolysis of benzonitrile-4-[[4-(dimethylamino)phenyl]methylene]-amino-N-oxide, which involves DMABN, was studied in solution and in solid polymer phases. This study highlights the stabilization of specific molecules in polymer media, influencing charge-transfer transitions (Čík et al., 1991).
Charge-Transfer Dynamics
Extensive research has been conducted on the charge-transfer dynamics of DMABN. Studies using ultraviolet femtosecond stimulated Raman spectroscopy have probed the ultrafast intramolecular charge transfer process, revealing intricate details about the vibrational relaxation and structural changes during this process (Rhinehart et al., 2012).
Solvation Structure Analysis
Investigations into the solvation structure around DMABN in mixtures of supercritical CO2 and methanol have been conducted. These studies demonstrate how small amounts of methanol can stabilize the intramolecular charge transfer state of DMABN, providing insights into solvation dynamics in supercritical fluid mixtures (Kometani et al., 2002).
Deuterium Isotope Effects
Specific studies have focused on the deuterium isotope effects on the intramolecular charge-transfer dynamics of DMABN. Research into isotopomers of DMABN elucidates the influence of isotopic substitution on the photoinduced charge-transfer dynamics, providing valuable information for understanding the role of molecular structure in these processes (Iwase et al., 2004).
Antifungal Agent Synthesis
Research into the synthesis of novel compounds involving DMABN derivatives has been explored, particularly in the context of developing antifungal agents. These studies involve the synthesis of various derivatives and their evaluation against fungal species, contributing to the field of medicinal chemistry (Illicachi et al., 2017).
Computational QSAR Analysis
Computational QSAR (Quantitative Structure-Activity Relationship) analysis has been employed in the toxicological evaluation of compounds related to DMABN. This approach facilitates the design of future compounds by establishing relationships between molecular structure and biological activity (Coleman et al., 2003).
Safety And Hazards
“4-[2-(Dimethylamino)ethoxy]benzonitrile” is harmful in contact with skin, causes severe skin burns and eye damage, is harmful if swallowed, causes serious eye damage, and is harmful if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and not inducing vomiting if swallowed . If inhaled, the victim should be removed to fresh air and kept at rest .
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYDLVIYHGGCOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338145 | |
Record name | 4-[2-(dimethylamino)ethoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethoxy]benzonitrile | |
CAS RN |
24197-95-3 | |
Record name | 4-[2-(Dimethylamino)ethoxy]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24197-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(dimethylamino)ethoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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